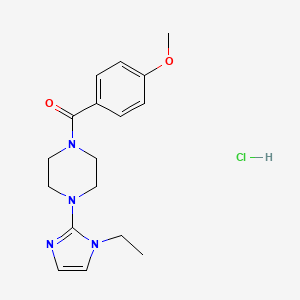

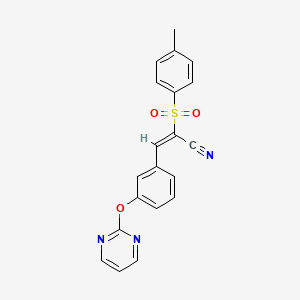

![molecular formula C22H20F2N4O2S B2662254 N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-70-8](/img/structure/B2662254.png)

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles can be synthesized via various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The cyclisation of bis-triazolyl alkanes with various amino acids can also produce triazole compounds .Chemical Reactions Analysis

Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Scientific Research Applications

Herbicidal Activity

Compounds within the [1,2,4]triazolo[4,3-a]pyridine and related sulfonamide classes have been investigated for their herbicidal activity. Research has shown that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal properties across a broad spectrum of vegetation at low application rates. These findings highlight the potential of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in agriculture for controlling unwanted plant growth with minimal environmental impact (Moran, 2003).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives have shown that these compounds exhibit antimicrobial activity. This suggests potential research applications of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Abdel-Motaal & Raslan, 2014).

Insecticidal Activity

Research into novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has revealed that some derivatives display significant antifungal and insecticidal activities. This opens avenues for the application of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in the development of new, more effective insecticides, which could be crucial for pest control in agriculture and storage (Xu et al., 2017).

Analytical Applications

The precise measurement of similar sulfonamide herbicides in environmental samples, such as soil and water, underscores the relevance of these compounds in environmental monitoring and analysis. This suggests potential applications of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in analytical chemistry, particularly in the development of sensitive and specific analytical methods for the detection and quantification of environmental pollutants (Baskaran et al., 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O2S/c1-3-21-25-26-22-20(5-4-10-27(21)22)31(29,30)28(19-8-6-15(2)7-9-19)14-16-11-17(23)13-18(24)12-16/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDAGZQVGZFHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

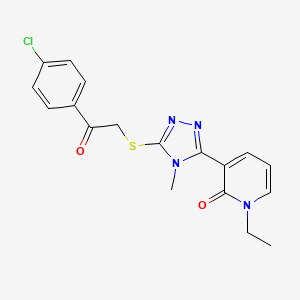

![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)

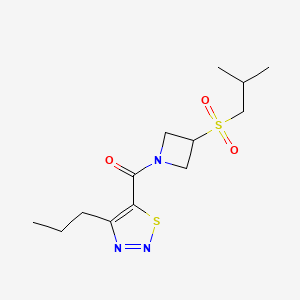

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)

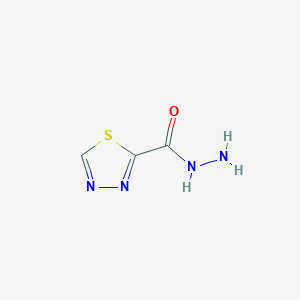

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)

![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)